molecular formula C16H16N2O5 B14938239 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B14938239
M. Wt: 316.31 g/mol
InChI Key: MDAXUNMTDLXPKB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetyl moiety and a 3-nitrophenyl substituent at the amide nitrogen (Fig. 1). Its molecular formula is C₁₆H₁₆N₂O₅, with a molecular weight of 316.31 g/mol . The compound is synthesized via condensation reactions between 3,4-dimethoxyphenylacetic acid derivatives and 3-nitroaniline, often employing coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dry DMF, followed by purification via column chromatography .

The 3,4-dimethoxyphenyl group contributes to electron-donating properties, while the 3-nitrophenyl group introduces electron-withdrawing effects, creating a polarized structure. This duality may influence solubility, bioavailability, and receptor-binding interactions. The compound has been studied as a precursor for heterocyclic compounds and in pharmacological contexts, though its direct applications remain under exploration .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C16H16N2O5/c1-22-14-7-6-11(8-15(14)23-2)9-16(19)17-12-4-3-5-13(10-12)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)

InChI Key

MDAXUNMTDLXPKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-(3-aminophenyl)acetamide.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Functional Features Biological Target/Application Reference
2-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)acetamide 3,4-Dimethoxyphenyl (acetyl); 3-Nitrophenyl (amide) 316.31 Electron-donating + electron-withdrawing Precursor for heterocycles
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide 3,4-Dimethoxyphenethyl; sulfonylphenoxy 501.59 Sulfonamide group; lipophilic side chain ACE2 inhibitor (docking score: -5.51 kcal/mol)
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Dual 3,4-dimethoxyphenyl groups 400.45 Enhanced electron-donating capacity Not reported; structural analog
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide 3,4-Dimethoxyphenyl (acetyl); 3-nitrophenethyl 356.36 Ethyl linker between amide and nitro group Intermediate in antagonist synthesis
N-(4-Chloro-3-nitrophenyl)-2-(3-methylphenoxy)acetamide 3-Methylphenoxy; 4-chloro-3-nitrophenyl 320.73 Chlorine substitution; methylphenoxy Agrochemical potential

Key Observations:

Electronic Effects: The parent compound’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which are absent in analogs like N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (dual electron-donating groups) . This polarity difference may alter metabolic stability and binding to targets like enzymes or receptors.

Biological Activity: The ACE2-targeting analog (docking score: -5.51 kcal/mol) demonstrates how sulfonamide and phenoxy groups enhance target affinity compared to the parent compound . Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide), a structurally related anticonvulsant, replaces the 3-nitrophenyl group with a pyrimidinyl-thio moiety, showing the importance of heterocyclic substituents in CNS activity .

Synthetic Yields and Reactivity :

  • The parent compound is synthesized in quantitative yield using BOP/DIPEA coupling , whereas N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is obtained in 77% yield via amide acetal formation . Lower yields in the latter may reflect steric hindrance from dual dimethoxyphenyl groups.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP Notable Pharmacological Data Reference
This compound Not reported Low (highly lipophilic) 3.2 Precursor to bioactive heterocycles
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 90 Moderate in DMSO 2.8 Antiproliferative activity (unpublished)
N-(3-Amino-4-methoxyphenyl)acetamide Not reported High (amine group enhances solubility) 1.5 Laboratory reagent; no bioactivity
Epirimil 162–164 Moderate in ethanol 3.8 ED₅₀ = 12 mg/kg (maximal electroshock test)

Key Insights:

  • Lipophilicity : The parent compound’s higher LogP (3.2) compared to Rip-B (2.8) suggests greater membrane permeability, though this may limit aqueous solubility .
  • Bioactivity : Epirimil’s pyrimidinyl-thio group confers anticonvulsant efficacy, absent in the nitro-substituted parent compound, highlighting substituent-driven activity .

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